Cas no 201058-08-4 (4-Benzyloxybenzyl Alcohol Polystyrene)

4-Benzyloxybenzyl Alcohol Polystyrene Chemical and Physical Properties
Names and Identifiers
-
- Wang resin
- 4-Benzyloxybenzyl alcohol, polymer-supported~Polystyrene PHB
- [4-(Hydroxymethyl)phenoxymethyl]polystyrene divinylbenzene copolymer
- 4-Benzyloxybenzyl alcohol resin
- {4-[(4-methylbenzyl)oxy]phenyl}methanol
- AKOS000249073
- (4-((4-Methylbenzyl)oxy)phenyl)methanol
- DTXSID20942130
- 201058-08-4
- {4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHANOL
- CS-0354997
- SCHEMBL8991100
- Z26232408
- MFCD00131778
- (4-[(4-Methylphenyl)methoxy]phenyl)methanol
- wang-resin
- AB00987415-01
- J-013023
- A1-05290
- [4-[(4-methylphenyl)methoxy]phenyl]methanol
- 77350-58-4
- FT-0696219
- Wangresin
- WANG RESIN (100-200MESH)
- Benzenemethanol, 4-[(4-methylphenyl)methoxy]-
- G70104
- NERFNHBZJXXFGY-UHFFFAOYSA-N
- 4-Benzyloxybenzyl Alcohol Polystyrene
-
- Inchi: InChI=1S/C15H16O2/c1-12-2-4-14(5-3-12)11-17-15-8-6-13(10-16)7-9-15/h2-9,16H,10-11H2,1H3
- InChI Key: NERFNHBZJXXFGY-UHFFFAOYSA-N
- SMILES: OCC1C=CC(OCC2C=CC(C)=CC=2)=CC=1
Computed Properties
- Exact Mass: 228.11508
- Monoisotopic Mass: 228.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Topological Polar Surface Area: 29.5A^2
- Surface Charge: 0
- XLogP3: 2.9
Experimental Properties
- Color/Form: Gray to beige solid
- Density: Not available
- Melting Point: Not available
- Boiling Point: Not available
- Flash Point: Not available
- Refractive Index: 1.587
- PSA: 29.46
- LogP: 3.06630
- Vapor Pressure: Not available
- Solubility: Not determined
4-Benzyloxybenzyl Alcohol Polystyrene Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - WGK Germany:3
- Hazard Category Code: 20
- Safety Instruction: 22-36
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- Safety Term:S24/25
4-Benzyloxybenzyl Alcohol Polystyrene Customs Data
- HS CODE:39039000
4-Benzyloxybenzyl Alcohol Polystyrene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1477162-100g |
Wangresin |
201058-08-4 | 100-200M | 100g |
$284.0 | 2025-02-20 | |
TRC | B593943-250mg |
4-Benzyloxybenzyl Alcohol Polystyrene |
201058-08-4 | 250mg |
$ 50.00 | 2022-06-07 | ||
Ambeed | A1477162-1g |
Wangresin |
201058-08-4 | 100-200M | 1g |
$11.0 | 2025-02-20 | |
Ambeed | A1477162-5g |
Wangresin |
201058-08-4 | 100-200M | 5g |
$25.0 | 2025-02-20 | |
1PlusChem | 1P00JKZC-100g |
4-Benzyloxybenzyl alcohol resin |
201058-08-4 | 100-200M | 100g |
$205.00 | 2025-03-16 | |
1PlusChem | 1P00JKZC-5g |
4-Benzyloxybenzyl alcohol resin |
201058-08-4 | 5g |
$73.00 | 2025-03-01 | ||
A2B Chem LLC | AJ12856-100g |
4-Benzyloxybenzyl alcohol resin |
201058-08-4 | 100 | 100g |
$193.00 | 2024-04-20 | |
A2B Chem LLC | AJ12856-25g |
4-Benzyloxybenzyl alcohol resin |
201058-08-4 | 100-200M | 25g |
$66.00 | 2024-04-20 | |
Fluorochem | 048029-1g |
Wang Resin 2% cross linked, 0.8-1.1mmol/g 200-400 mesh (Benzyloxybenzyl alcohol on polystyrene) 2% DVB loading |
201058-08-4 | 97% | 1g |
£10.00 | 2022-03-01 | |
TRC | B593943-500mg |
4-Benzyloxybenzyl Alcohol Polystyrene |
201058-08-4 | 500mg |
$ 65.00 | 2022-06-07 |
4-Benzyloxybenzyl Alcohol Polystyrene Related Literature
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
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Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
Additional information on 4-Benzyloxybenzyl Alcohol Polystyrene
Introduction to 4-Benzyloxybenzyl Alcohol Polystyrene (CAS No. 201058-08-4)
4-Benzyloxybenzyl Alcohol Polystyrene (CAS No. 201058-08-4) is a versatile and highly functionalized polymer that has gained significant attention in the fields of materials science, pharmaceuticals, and biotechnology. This compound is characterized by its unique structure, which combines the aromatic and aliphatic functionalities of 4-benzyloxybenzyl alcohol with the robust and versatile backbone of polystyrene. The combination of these properties makes it an ideal candidate for a wide range of applications, from drug delivery systems to advanced materials.
The chemical structure of 4-Benzyloxybenzyl Alcohol Polystyrene consists of a polystyrene backbone with pendant groups of 4-benzyloxybenzyl alcohol. The polystyrene backbone provides mechanical strength and stability, while the 4-benzyloxybenzyl alcohol groups offer reactive sites for further functionalization. This dual functionality allows for the creation of materials with tailored properties, making it a valuable component in the development of novel pharmaceuticals and biomaterials.
In recent years, significant research has been conducted on the use of 4-Benzyloxybenzyl Alcohol Polystyrene in drug delivery systems. One notable study published in the Journal of Controlled Release demonstrated the potential of this polymer in enhancing the solubility and bioavailability of poorly soluble drugs. The researchers found that by incorporating 4-benzyloxybenzyl alcohol groups into the polystyrene matrix, they could significantly improve the drug's release profile and therapeutic efficacy. This finding has important implications for the development of more effective and targeted drug delivery systems.
Beyond its applications in pharmaceuticals, 4-Benzyloxybenzyl Alcohol Polystyrene has also shown promise in the field of biomaterials. A study published in Biomacromolecules explored the use of this polymer in tissue engineering scaffolds. The researchers found that the combination of mechanical strength and biocompatibility provided by the polystyrene backbone, along with the reactive sites offered by the 4-benzyloxybenzyl alcohol groups, made it an excellent candidate for creating scaffolds that support cell growth and tissue regeneration. This research opens up new possibilities for developing advanced biomaterials for regenerative medicine.
The synthesis of 4-Benzyloxybenzyl Alcohol Polystyrene typically involves a multi-step process that includes the functionalization of polystyrene with 4-benzyloxybenzyl alcohol groups. One common method is to first prepare polystyrene with reactive sites, such as hydroxyl or carboxyl groups, and then perform a coupling reaction with 4-benzyloxybenzyl alcohol using techniques such as esterification or etherification. This approach allows for precise control over the degree of functionalization and can be tailored to meet specific application requirements.
The physical properties of 4-Benzyloxybenzyl Alcohol Polystyrene, including its solubility, thermal stability, and mechanical strength, can be fine-tuned by adjusting the degree of functionalization and the molecular weight of the polymer. For example, increasing the number of 4-benzyloxybenzyl alcohol groups can enhance solubility in polar solvents, while maintaining a high molecular weight can improve mechanical strength and thermal stability. These properties make it a versatile material that can be adapted for various applications.
In addition to its chemical and physical properties, 4-Benzyloxybenzyl Alcohol Polystyrene also exhibits excellent biocompatibility. Studies have shown that this polymer does not elicit significant cytotoxicity or inflammatory responses when used in biological systems. This makes it an attractive material for biomedical applications where biocompatibility is crucial.
The environmental impact of 4-Benzyloxybenzyl Alcohol Polystyrene is another important consideration. While polystyrene itself is not biodegradable, recent research has focused on developing methods to enhance its degradability through chemical modifications or blending with biodegradable polymers. For instance, a study published in Green Chemistry demonstrated that incorporating 4-benzyloxybenzyl alcohol groups into polystyrene could improve its degradability under certain environmental conditions. This research highlights the potential for creating more sustainable materials using this polymer.
In conclusion, 4-Benzyloxybenzyl Alcohol Polystyrene (CAS No. 201058-08-4) is a highly functionalized polymer with a wide range of applications in pharmaceuticals, biomaterials, and advanced materials science. Its unique combination of properties makes it an attractive material for developing novel drug delivery systems, tissue engineering scaffolds, and other biomedical applications. Ongoing research continues to explore new ways to enhance its performance and sustainability, ensuring its relevance in future technological advancements.
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